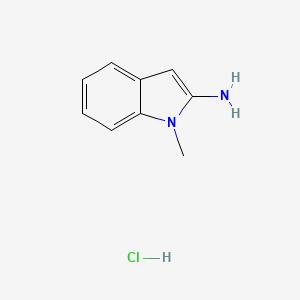

1-Methyl-1H-indol-2-amine hydrochloride

Description

Properties

IUPAC Name |

1-methylindol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-11-8-5-3-2-4-7(8)6-9(11)10;/h2-6H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIUVWLAXSJQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480655 | |

| Record name | 1-Methyl-2-aminoindole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42456-82-6 | |

| Record name | 1-Methyl-2-aminoindole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 1h Indol 2 Amine Hydrochloride and Its Derivations

Established Synthetic Pathways to the 1-Methyl-1H-indole-2-amine Core

Traditional synthetic routes to the 1-methyl-1H-indole-2-amine core often involve sequential reactions to build and functionalize the indole (B1671886) ring system.

Multi-step synthesis provides a reliable, albeit often lengthy, approach to constructing specific indole derivatives. These methods offer precise control over the introduction of substituents at various positions on the indole ring. A common strategy involves the formation of the indole ring followed by functionalization, or the cyclization of a pre-functionalized precursor.

One prominent method is the Fischer indole synthesis , which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. rsc.org For a 1-methyl-substituted indole, an N-methyl-N-phenylhydrazine would be a key starting material. The subsequent introduction of the 2-amino group can be challenging but may be achieved through various transformations.

Another approach is the domino reaction , or cascade reaction, where a series of intramolecular reactions are triggered by a single event. For instance, an efficient one-pot domino synthesis of 1-phenyl-1H-indol-2-amine derivatives has been developed from readily available 2-(2-bromophenyl)acetonitriles. This protocol involves a palladium-catalyzed Buchwald–Hartwig type coupling followed by a base-promoted intramolecular nucleophilic reaction. rsc.org Adapting such a method by using methylamine (B109427) could potentially lead to the desired 1-methylated product.

A generalized multi-step sequence might involve the steps outlined in the table below.

| Step | Description | Key Reagents & Conditions | General Principle |

|---|---|---|---|

| 1 | Ring Formation (e.g., Fischer Synthesis) | N-methyl-N-phenylhydrazine, appropriate ketone/aldehyde, acid catalyst (e.g., HCl, HOAc). rsc.org | Condensation and subsequent acid-catalyzed cyclization and rearrangement to form the indole core. |

| 2 | Introduction of a Precursor to the Amino Group | Nitrating agents (for nitration) or other electrophiles at the C2 position. | Functionalizing the C2 position of the pre-formed 1-methylindole (B147185) ring. |

| 3 | Conversion to the Amine | Reducing agents (e.g., Pd/C, H₂) to reduce a nitro group to an amine. acs.org | Transformation of the precursor group into the final 2-amino functionality. |

The conversion of a free amine to its hydrochloride salt is a standard and crucial step in pharmaceutical chemistry, often improving the compound's stability, crystallinity, and water solubility. spectroscopyonline.com The mechanism involves a straightforward acid-base reaction.

The lone pair of electrons on the nitrogen atom of the amine group acts as a Brønsted-Lowry base, accepting a proton (H⁺) from hydrochloric acid (HCl). spectroscopyonline.com This protonation results in the formation of an ammonium (B1175870) cation and a chloride anion, which are held together by ionic bonds to form the salt. spectroscopyonline.comgla.ac.uk

The reaction can be generalized as: R-NH₂ (amine) + HCl (hydrochloric acid) → R-NH₃⁺Cl⁻ (amine hydrochloride salt)

In practice, this is often achieved by dissolving the synthesized free amine in a suitable organic solvent, such as diethyl ether or ethanol (B145695), and then adding a solution of hydrochloric acid (either aqueous or gaseous HCl dissolved in a solvent). acs.orggoogle.com The often less soluble hydrochloride salt then precipitates from the solution and can be isolated by filtration. acs.org The use of substantially water-free conditions can facilitate the direct production of the crystalline hydrochloride form. google.com

Advanced Synthetic Strategies and Catalytic Approaches

To improve efficiency, reduce waste, and access molecular diversity, modern synthetic chemistry has increasingly turned to advanced catalytic methods and multicomponent reactions.

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. researchgate.net These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules from simple precursors. researchgate.netarkat-usa.org The indole scaffold is a common and versatile component in MCRs for the synthesis of complex heterocyclic systems. rsc.orgnih.gov

The Ugi four-component reaction (Ugi-4CR) is one of the most powerful and versatile isocyanide-based MCRs. researchgate.netnih.gov The classic Ugi reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.gov

The Ugi reaction and its variations have been extensively used to create diverse indole-based frameworks. rsc.org Indole derivatives can be incorporated as any of the four components, depending on their functionalization. For example, an indole-containing aldehyde, amine, or carboxylic acid can be used. A notable variation is the Ugi-azide reaction, which involves an aldehyde, amine, isocyanide, and an azide (B81097) to form a tetrazole derivative. rsc.orgrsc.org Post-Ugi modifications, such as acid-catalyzed cyclizations, can further increase molecular complexity, leading to polycyclic indole systems. researchgate.netrsc.org

| Reaction Type | Components | Indole Incorporation | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Classic Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | e.g., 1H-indole-2-carboxylic acid as the acid component. | Indole-fused diketopiperazines. | researchgate.net |

| Ugi-Azide | Aldehyde, Amine, Isocyanide, Azide (e.g., TMSN₃) | e.g., 3-chloro-1H-indole-2-carbaldehyde as the aldehyde component. | Tetrazole-substituted indoles. | rsc.orgrsc.org |

| Post-Ugi Pictet–Spengler | Ugi adduct from N-protected L-tryptophan. | Tryptophan derivative as the amine component. | N-fused polycyclic indolediketopiperazine alkaloids. | rsc.org |

Besides the Ugi reaction, several other MCRs effectively utilize indole substrates to build complex heterocyclic structures. These reactions often rely on the nucleophilic character of the indole ring.

Mannich-Type Reactions : The condensation of an indole, an aldehyde, and an amine (often an iminium species formed in situ) can produce gramine (B1672134) derivatives, which are valuable intermediates for various indole alkaloids. arkat-usa.org

Three-Component Reactions with Malononitrile : Indoles can participate in one-pot, three-component reactions with aldehydes and active methylene (B1212753) compounds like malononitrile. These reactions, often catalyzed by a simple base like piperidine (B6355638) or even thiamine (B1217682) hydrochloride (Vitamin B₁), can yield highly functionalized pyran or pyridine (B92270) derivatives fused or attached to the indole core. nih.gov

Indole-Based Biginelli-Type Reactions : Variations of the Biginelli reaction, which classically combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), have been adapted for indole substrates to create indolyl-substituted pyrimidine (B1678525) derivatives. researchgate.net

These advanced strategies highlight the versatility of the indole nucleus as a building block in modern synthetic chemistry, enabling the efficient construction of complex molecules with potential applications in various scientific fields.

Regioselective and Stereoselective Synthesis of 1-Methyl-1H-indole-2-amine Derivatives

The regioselective synthesis of 1-methyl-1H-indole-2-amine derivatives, which involves controlling the position of substituents on the indole ring, is a critical aspect of their preparation. The Fischer indole synthesis, a foundational method for indole ring formation, offers a degree of regiocontrol that is influenced by the structure of the starting materials and the reaction conditions. byjus.comwikipedia.org

A significant challenge in the synthesis of certain indole derivatives is controlling the regioselectivity, particularly when using unsymmetrical ketones in the Fischer indole synthesis, which can lead to two regioisomeric products. byjus.com The choice of acid catalyst and reaction conditions plays a crucial role in determining the product distribution. For instance, in the synthesis of 2,3-disubstituted indoles from unsymmetrical ketones, the regioselectivity is dependent on the acidity of the medium, substitution on the hydrazine, and steric effects. byjus.com

Modern approaches have focused on metal-catalyzed reactions to achieve high regioselectivity. For example, a one-pot, two-step process involving a regioselective mercury(I)-catalyzed hydroamination of terminal acetylenes with anilines, followed by a palladium(II)-catalyzed cyclization, has been developed for the synthesis of 2-substituted indoles. mdpi.com This method has shown that arylacetylenes are more effective than their alkyl counterparts in this transformation. mdpi.com The palladium-catalyzed cyclization of imines formed in situ is a key step, proceeding via C-H activation to yield the desired indole derivatives. mdpi.com

Research into the synthesis of 2-aminoindoles has also led to highly effective one-pot procedures. One such method involves a sequential gold(I)-catalyzed regioselective hydroamination followed by a copper(II) chloride-mediated oxidative cyclization. rsc.org This approach is noted for its operational simplicity, robustness, and good tolerance of various functional groups. rsc.org

While stereoselective synthesis of 1-methyl-1H-indole-2-amine derivatives is a more complex challenge, the principles of substrate-controlled stereoselective reactions can be applied. For instance, in the synthesis of other complex molecules, stereoselective reductions of enone-derived α-amino acids have been used to create specific stereoisomers. nih.gov Such strategies could potentially be adapted to control the stereochemistry of substituents on the indole core or its side chains.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of 1-methyl-1H-indole-2-amine hydrochloride and its derivatives. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time. numberanalytics.com

In the context of the Fischer indole synthesis, the selection of the acid catalyst is critical. While traditional Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride are effective, modern alternatives are continuously being explored. nih.govwikipedia.org For example, the use of low melting mixtures and ionic liquids has been shown to be effective, sometimes leading to milder reaction conditions. organic-chemistry.org

The influence of solvents on reaction outcomes is also significant. While polar solvents like ethanol are commonly used, systematic studies have shown that the choice of solvent can dramatically affect the yield. numberanalytics.comresearchgate.net For instance, in a one-pot, three-component reaction for the synthesis of functionalized indole derivatives, ethanol was found to be the superior solvent compared to methanol, acetonitrile, and dichloromethane. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, switching from conventional heating to microwave irradiation significantly reduced reaction times and, in some cases, improved yields. mdpi.com

The following tables illustrate the optimization of reaction conditions for the synthesis of indole derivatives, showcasing the impact of various parameters on product yield.

Table 1: Optimization of Reaction Conditions for a Three-Component Synthesis of a Functionalized Indole Derivative This table is based on data for the synthesis of a coumarin-functionalized indole derivative and illustrates general principles of optimization.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methanol | Reflux | 10 | 65 |

| 2 | Acetonitrile | Reflux | 10 | 52 |

| 3 | Dichloromethane | Reflux | 10 | 41 |

| 4 | Ethanol | Room Temp | 10 | 21 |

| 5 | Ethanol | Reflux | 10 | 77 |

| Data adapted from a study on the one-pot, regioselective synthesis of functionalized indole derivatives. researchgate.net |

Table 2: Optimization of Microwave-Assisted Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate This table demonstrates the effect of catalyst loading and reaction time under microwave conditions.

| Entry | Pd(OAc)₂ (mol%) | Time (min) | Temperature (°C) | Yield (%) |

| 1 | 10 | 10 | 60 | 85 |

| 2 | 5 | 10 | 60 | 92 |

| 3 | 5 | 5 | 60 | 88 |

| 4 | 2.5 | 10 | 60 | 75 |

| Data adapted from a study on the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com |

Table 3: Optimization of a One-Pot Fischer Indolisation–N-Alkylation Reaction This table highlights the influence of solvent, temperature, and time on the yield of a 1,2,3-trisubstituted indole.

| Entry | Solvent | Temperature (°C) | Time (min) | Conversion (%) |

| 1 | Toluene | 150 | 15 | 80 |

| 2 | Dioxane | 150 | 15 | 85 |

| 3 | THF | 150 | 15 | >99 |

| 4 | THF | 125 | 15 | 97 |

| 5 | THF | 150 | 5 | 95 |

| 6 | THF | 150 | 10 | >99 |

| Data adapted from a study on the one-pot, three-component Fischer indolisation–N-alkylation. rsc.org |

These examples underscore the importance of a systematic approach to reaction optimization to achieve high efficiency and yield in the synthesis of indole derivatives.

Chemical Reactivity and Transformation Studies of the 1 Methyl 1h Indole 2 Amine Scaffold

Electrophilic Aromatic Substitution (EAS) Reactivity on the Indole (B1671886) Ring System

The indole nucleus is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). nih.gov This reactivity is a result of the nitrogen atom's lone pair contributing to the aromatic π-electron system. The presence of an activating amino group at the C2 position and a methyl group on the indole nitrogen further enhances the electron density of the ring, predisposing the molecule to rapid electrophilic attack. wikipedia.orglibretexts.org

For the indole scaffold, electrophilic aromatic substitution (EAS) overwhelmingly occurs at the C3 position. nih.gov This preference is due to the superior stability of the cationic intermediate (the arenium ion) formed when the electrophile attacks at C3. masterorganicchemistry.com In this intermediate, the positive charge is delocalized over the nitrogen atom and the benzene portion of the ring without disrupting the aromaticity of the benzene ring itself. Attack at other positions, such as C2, would necessitate the disruption of the stable benzene sextet. The strong electron-donating nature of the 2-amino group reinforces this inherent selectivity, making the C3 position exceptionally nucleophilic.

Common electrophilic aromatic substitution reactions are expected to yield C3-substituted products with high regioselectivity.

Table 1: Positional Selectivity in EAS Reactions on the 1-Methyl-1H-indol-2-amine Scaffold This table outlines the expected outcomes for typical electrophilic aromatic substitution reactions, highlighting the strong directing effect towards the C3 position.

| Reaction Type | Reagent Example | Expected Major Product |

| Halogenation | N-Bromosuccinimide (NBS) | 3-Bromo-1-methyl-1H-indol-2-amine |

| Nitration | HNO₃/H₂SO₄ (under controlled conditions) | 1-Methyl-3-nitro-1H-indol-2-amine |

| Sulfonation | SO₃/Pyridine (B92270) | 1-Methyl-1H-indol-2-amine-3-sulfonic acid |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | 1-(2-Amino-1-methyl-1H-indol-3-yl)ethan-1-one |

| Friedel-Crafts Alkylation | Methyl iodide | 3-Methyl-1-methyl-1H-indol-2-amine |

Nucleophilic Reactivity and Derivatization of the Amine Moiety

The exocyclic amino group at the C2 position is a primary amine, which is characteristically nucleophilic due to the lone pair of electrons on the nitrogen atom. msu.edu This functionality is the primary site for derivatization via reactions with a wide range of electrophiles. Unlike the indole ring nitrogen, whose lone pair is integral to the aromatic system, the 2-amino group's lone pair is readily available for bond formation. msu.edu

Reactions such as acylation, sulfonylation, and alkylation can be used to modify this amine moiety, providing access to a diverse library of derivatives. The reactivity of the amine can be compared to other primary amines, though it is situated on an enamine-like double bond which can influence its chemical properties. masterorganicchemistry.comresearchgate.net

Table 2: Potential Derivatization Reactions of the 2-Amine Moiety This table details common derivatization reactions targeting the nucleophilic primary amine, leading to various functional group transformations.

| Reaction Type | Reagent Example | Product Class |

| N-Acylation | Acetic anhydride (B1165640) or Acetyl chloride | N-(1-Methyl-1H-indol-2-yl)acetamide |

| N-Sulfonylation | Benzenesulfonyl chloride | N-(1-Methyl-1H-indol-2-yl)benzenesulfonamide |

| N-Alkylation | Methyl iodide | N,1-Dimethyl-1H-indol-2-amine (secondary amine) |

| Schiff Base Formation | Benzaldehyde | (E)-N-Benzylidene-1-methyl-1H-indol-2-amine |

| Urea (B33335) Formation | Phenyl isocyanate | 1-(1-Methyl-1H-indol-2-yl)-3-phenylurea |

Oxidation and Reduction Chemistry of the Indole and Amine Functions

The 1-methyl-1H-indol-2-amine scaffold possesses two key functionalities susceptible to redox transformations: the indole ring and the primary amine. The indole ring, being electron-rich, can undergo oxidation. wikipedia.org Depending on the oxidant and reaction conditions, oxidation can lead to products such as oxindoles, or in more vigorous conditions, cleavage of the pyrrole (B145914) ring. For instance, oxidation of related indole structures can yield 1,2-carbonyl transposed products. acs.org

The primary amine can also be oxidized, though this is often less controlled and can lead to a mixture of products. Conversely, reduction of the indole nucleus, typically via catalytic hydrogenation, can saturate the C2-C3 double bond to afford the corresponding indoline (B122111), in this case, 1-amino-2-methylindoline. chemicalbook.comnih.gov The choice of catalyst and conditions is crucial to achieve selective reduction of the indole ring without affecting the benzene ring.

Table 3: General Oxidation and Reduction Reactions of the Indole Scaffold This table summarizes the expected products from the oxidation and reduction of the core indole structure and its amine substituent.

| Transformation | Conditions/Reagents | Expected Product Structure |

| Oxidation | ||

| Indole Ring to Oxindole | m-CPBA or other peroxy acids | 1-Methyl-1,3-dihydro-2H-indol-2-one derivatives |

| Pyrrole Ring Cleavage | Ozonolysis or strong oxidants (e.g., KMnO₄) | Derivatives of 2-acylamino-benzaldehyde or benzoic acid |

| Reduction | ||

| Indole to Indoline | Catalytic Hydrogenation (e.g., H₂, Pd/C) or dissolving metal reduction | 1-Methyl-2,3-dihydro-1H-indol-2-amine (1-Methyl-2-aminoindoline) |

Cycloaddition Reactions and Ring Rearrangements

The indole C2-C3 double bond can participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder type reactions) or as a 2π component in [2+2] and [3+2] cycloadditions. fiveable.meacs.org For example, 1,3-dipolar cycloadditions with azomethine ylides or nitrile oxides can construct new heterocyclic rings fused to the indole core. nih.gov The electron-rich nature of the 1-methyl-1H-indol-2-amine scaffold makes it a suitable partner for electron-deficient dienes or dipolarophiles. rsc.orgacs.org

Ring rearrangements are less common for the stable indole scaffold but can be induced under specific conditions, such as in the presence of strong acids or via photochemical methods. No specific, commonly cited rearrangements for this particular scaffold are noted in general literature.

Table 4: Potential Cycloaddition Reactions involving the Indole Ring This table presents possible cycloaddition pathways for the indole scaffold, illustrating its versatility in constructing complex cyclic systems.

| Cycloaddition Type | Reactant Partner | Potential Product |

| [4+2] Cycloaddition | Electron-deficient diene | Fused polycyclic aromatic system |

| [3+2] Dipolar Cycloaddition | Azomethine ylide | Pyrrolidine-fused indole derivative |

| [2+2] Cycloaddition | Electron-deficient alkene (photochemical) | Cyclobutane-fused indoline derivative |

Acid-Base Properties and Protonation Studies

The 1-Methyl-1H-indol-2-amine hydrochloride is the salt form of the parent amine. nih.gov This indicates that the primary amine at the C2 position is the most basic site in the molecule and is readily protonated by hydrochloric acid. The indole nitrogen's lone pair is involved in the aromatic sextet and is therefore significantly less basic and generally does not undergo protonation under typical acidic conditions.

In solution, an equilibrium exists between the protonated ammonium (B1175870) salt and the free base. The pKa of the conjugate acid (the ammonium form) determines the pH range in which each species predominates. Theoretical studies on similar enamine systems suggest that protonation occurs preferentially on the exocyclic nitrogen rather than the ring carbon (C3), as the resulting ammonium cation is more stable. researchgate.net

Table 5: Acid-Base Properties of 1-Methyl-1H-indol-2-amine This table describes the key acid-base characteristics of the molecule, focusing on the primary site of protonation.

| Property | Description |

| Primary Basic Center | The exocyclic 2-amino group is the most basic site. |

| Protonated Form | In the hydrochloride salt, the 2-amino group exists as an ammonium cation (-NH₃⁺). nih.gov |

| Indole Nitrogen Basicity | The N1 nitrogen is non-basic due to lone pair delocalization into the aromatic system. |

| Conjugate Acid | [1-Methyl-1H-indol-2-aminium] chloride |

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Methyl 1h Indol 2 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-Methyl-1H-indol-2-amine hydrochloride, ¹H and ¹³C NMR spectra provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. In the case of this compound, the key expected signals include:

Aromatic Protons: Several signals in the downfield region (typically δ 7.0-8.0 ppm), corresponding to the four protons on the benzene (B151609) ring portion of the indole (B1671886) nucleus. Their specific shifts and coupling patterns (doublets, triplets) depend on their position.

Indole C3-H: A singlet peak for the proton at the C3 position.

N-Methyl Protons: A distinct singlet peak in the upfield region (typically δ 3.5-4.0 ppm) corresponding to the three protons of the methyl group attached to the N1 nitrogen.

Amine Protons: A broad signal for the -NH2 group, which would be protonated in the hydrochloride salt form (-NH3+). The chemical shift of these protons can vary and they often exchange with solvent protons like D2O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. The expected chemical shifts for this compound are influenced by the aromatic system and the electron-donating amino group. Key signals include those for the eight carbons of the indole ring system and the one carbon of the N-methyl group. The carbon attached to the amino group (C2) and the carbons of the benzene ring junction (C3a and C7a) have characteristic shifts. The presence of the electronegative nitrogen atom generally shifts the peaks of adjacent carbons downfield. nih.govnih.govresearchgate.net

While specific spectral data for this compound is not widely published, data for closely related compounds provide valuable reference points.

Table 1: Comparative NMR Data of Related Indole Derivatives

| Compound | Technique | Solvent | Observed Chemical Shifts (δ, ppm) | Source |

|---|---|---|---|---|

| 1-Methylindole (B147185) | ¹³C NMR | CDCl₃ | Signals at 128.7, 121.9, 120.9, 120.0, 109.2, 100.9, 32.8 corresponding to the indole ring and N-methyl carbons. | researchgate.net |

| 1-Amino-2-methylindoline | ¹³C NMR | Not Specified | Spectral data available confirming the structure. | fda.gov |

| Plumeran Indole Alkaloids | ¹H & ¹³C NMR | Various | Extensive data available showing typical shifts for indole alkaloid skeletons, with the H-2 proton often appearing around δ 4.5. | nih.gov |

| Indole Alkaloids from Gou-Teng | ¹H NMR | DMSO-d₆ | The highly deshielded signal of the indole N-H proton was observed at δ 10–11, providing a clear signal for quantification. | tainstruments.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (GC/MS, LC-MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula for 1-Methyl-1H-indol-2-amine is C₉H₁₀N₂, yielding a monoisotopic mass of 146.08 g/mol . mdpi.com The hydrochloride salt, C₉H₁₁ClN₂, has a molecular weight of approximately 182.65 g/mol . researchgate.net High-Resolution Mass Spectrometry (HRMS) can confirm the precise mass and elemental composition.

Fragmentation Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the molecule is ionized, commonly leading to the observation of the molecular ion (M+) corresponding to the free base. The subsequent fragmentation provides structural clues. For 1-Methyl-1H-indol-2-amine, the fragmentation is expected to follow pathways characteristic of amines and indoles. eurjchem.com

Molecular Ion: The peak corresponding to the free base, [C₉H₁₀N₂]⁺, would appear at an m/z of 146.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a common fragmentation pathway for amines. eurjchem.comchemicalbook.com

Indole Ring Fragmentation: The indole core itself undergoes characteristic fragmentation. For the parent indole (m/z 117), a major fragment is observed at m/z 91, corresponding to the loss of HCN. nih.govanff-qld.org.au A similar fragmentation is expected for the 1-methylindole core. A study on indole analysis by LC-MS/MS identified the precursor ion at m/z 118.15 and key product ions at m/z 91.1 and 65.05. nih.gov

LC-MS/MS is particularly well-suited for analyzing amino-containing metabolites and can be optimized for high sensitivity and specificity. mdpi.comresearchgate.net

Table 2: Mass Spectrometry Data for 1-Methyl-1H-indol-2-amine and Related Compounds

| Compound | Property | Value | Source |

|---|---|---|---|

| 1-Methyl-1H-indol-2-amine | Molecular Formula | C₉H₁₀N₂ | mdpi.com |

| 1-Methyl-1H-indol-2-amine | Molecular Weight | 146.19 g/mol | mdpi.com |

| This compound | Molecular Formula | C₉H₁₁ClN₂ | researchgate.net |

| This compound | Molecular Weight | 182.65 g/mol | researchgate.net |

| 1-Amino-2-methylindoline | Analysis Method | GC-MS data available | fda.gov |

| Indole | LC-MS/MS Fragmentation | Precursor Ion [M+H]⁺: m/z 118.15; Product Ions: m/z 91.1, 65.05 | nih.gov |

Vibrational Spectroscopy (Infrared, FTIR)

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the FTIR spectrum would display several characteristic absorption bands:

N-H Stretching: The -NH₂ group of the free amine typically shows two bands in the 3300-3500 cm⁻¹ region. In the hydrochloride salt, the protonated ammonium (B1175870) group (-NH₃⁺) exhibits broad and strong absorptions in the 2400-3200 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

N-H Bending: These vibrations for the amino group are typically found around 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibrations for the aromatic C-N bond are located in the 1250-1360 cm⁻¹ region.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions that are unique to the molecule.

Studies on related compounds, such as 1-amino-2-methylindoline derivatives and indole-thiosemicarbazides, have utilized IR spectroscopy to confirm structural features, such as the presence of Schiff base (CH=N) and N-H bonds. mdpi.comanaxlab.com An IR spectrum for the related 1-methyl-1H-indole-2-carboxylic acid is available from the Coblentz Society collection.

Table 3: Key IR Absorption Regions for 1-Methyl-1H-indol-2-amine Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (-NH₃⁺) | Stretching | 2400 - 3200 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Amine N-H | Bending | 1590 - 1650 |

| Aromatic C-N | Stretching | 1250 - 1360 |

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions, typically involving π-electrons in conjugated systems. The indole ring system is an excellent chromophore.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the indole nucleus. Indole and its simple derivatives typically exhibit two main absorption bands:

An intense band, often referred to as the β-band, appears at shorter wavelengths (around 200-220 nm).

A broader, less intense band with fine structure, known as the α-band, appears at longer wavelengths (around 260-290 nm).

These absorptions arise from π → π* transitions within the aromatic system. The presence of the amino group at the C2 position, which acts as an auxochrome, can cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima. UV spectroscopy has been used to characterize products from the oxidation of 1-amino-2-methylindoline and in studies of indole photooxidation, where the parent indole shows absorption maxima around 270-280 nm. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

As of this writing, a public domain crystal structure for this compound has not been reported. If a suitable single crystal were analyzed, this technique would confirm the planarity of the indole ring, the geometry of the N-methyl and amino groups, and the ionic interaction between the protonated amine and the chloride ion. It would also reveal any hydrogen bonding networks in the solid state, which are crucial for understanding the compound's physical properties.

For example, studies on other simple salts like zinc chloride have shown that they can exist in multiple crystalline forms, or polymorphs, each with a unique atomic arrangement. Analysis of other indole derivatives has revealed how molecules can associate into dimers through intermolecular hydrogen bonds.

Thermal Analysis Techniques (DSC/TGA)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of phase transitions. A sharp endothermic peak on a DSC thermogram indicates a well-defined melting point, which is a key indicator of purity. For a related compound, 1-Amino-2-methylindoline hydrochloride, a melting point of >163°C with decomposition is reported. anaxlab.com DSC studies on various indole derivatives show that melting points and thermal stability are highly dependent on the substitution pattern.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is ideal for studying thermal stability and decomposition. The TGA curve shows the temperatures at which the compound loses mass, indicating decomposition or the loss of volatile components like solvents or water. The derivative of the TGA curve (DTG) shows the rate of mass loss, highlighting the temperature of maximum decomposition. Studies on the thermal decomposition of related heterocyclic compounds often show a multi-stage process. For instance, a tetrazene derivative formed from 1-amino-2-methylindoline was found to decompose around 150°C. mdpi.com

Table 4: Thermal Properties of Related Indole Derivatives

| Compound | Technique | Observation | Source |

|---|---|---|---|

| 1-Amino-2-methylindoline hydrochloride | Melting Point | >163 °C (decomposes) | anaxlab.com |

| 1-Amino-2-methylindoline hydrochloride | Melting Point | 272 °C | |

| Azo(2-methyl)indoline (tetrazene type) | Decomposition | Decomposes around 150 °C | mdpi.com |

| Spirooxindole Derivative | TGA | Decomposition process follows a single step. | mdpi.commdpi.com |

| Nitrogen-Rich Heterocyclic Esters | TGA/DTG | Decomposition begins above 250-270 °C in a multi-stage process. |

Structure Activity Relationship Sar Studies and Lead Optimization for 1 Methyl 1h Indol 2 Amine Scaffold Derivatives

Rational Design Principles for Modulating Biological Activity

The rational design of derivatives of the 1-methyl-1H-indol-2-amine scaffold is fundamentally guided by the objective of enhancing interactions with specific biological targets. A primary strategy involves the introduction of various functional groups at different positions on the indole (B1671886) ring to probe the electronic and steric requirements of the target's binding site. For instance, in the development of kinase inhibitors, the indole nucleus serves as a versatile scaffold that can be functionalized to achieve potent and selective inhibition. The design process often employs computational modeling to predict binding modes and affinities, which then informs the synthesis of new analogs.

A key principle in the design of potent derivatives is the strategic placement of substituents that can form crucial interactions, such as hydrogen bonds or hydrophobic contacts, within the target protein. For example, the introduction of arylmethyl, aryloxy, and arylthio moieties at the 3-position of a 6-methylsulfonylindole framework has been shown to yield potent and selective COX-2 inhibitors. nih.gov This approach highlights the importance of extending substituents into specific pockets of the enzyme's active site to enhance potency.

Impact of Substituent Position and Nature on Pharmacological Efficacy

The pharmacological efficacy of derivatives of the 1-methyl-1H-indol-2-amine scaffold is highly sensitive to both the position and the chemical nature of the substituents on the indole ring. Structure-activity relationship (SAR) studies have demonstrated that even minor modifications can lead to significant changes in potency and selectivity.

Substitutions on the benzene (B151609) portion of the indole ring also play a critical role. In the context of 1H-indole-2-carboxamides developed as anti-Trypanosoma cruzi agents, small, aliphatic, electron-donating groups (EDG) at the 5-position, such as methyl, cyclopropyl, and methoxy (B1213986) groups, were found to be favorable for potency. researchgate.netcambridgemedchemconsulting.com Conversely, analogs bearing electron-withdrawing groups (EWG) like halogens or a trifluoromethyl group at the same position were inactive. researchgate.netcambridgemedchemconsulting.com This indicates a clear electronic preference in the binding pocket for this particular target.

The position of substitution is equally important. For a series of 1-(substituted phenyl amino methyl)-3-(2-(4-(2-oxochroman-3-yl) thiazol-2-yl) hydrazono) indolin-2-one derivatives, a chloro substituent at the ortho-position of the phenyl ring displayed almost double the anti-inflammatory activity compared to a compound with a para-chloro substituent. nih.gov This highlights the steric and electronic influence of substituent placement on biological activity.

The following table summarizes the impact of substituent variations on the activity of indole derivatives from a representative study on 1H-indole-2-carboxamides.

| Compound | Substituent at 5-position | pEC50 |

|---|---|---|

| 1 | -CH3 | 5.8 |

| 3 | -cyclopropyl | 6.2 |

| 5 | -CH2CH3 | 5.4 |

| 7 | -OCH3 | 5.4 |

| 8 | -F | <4.2 |

| 9 | -Cl | <4.2 |

| 10 | -CF3 | <4.2 |

Strategic Scaffold Modifications and Bioisosteric Replacements

In the process of lead optimization, strategic modifications to the core scaffold and the application of bioisosteric replacements are crucial for improving a compound's drug-like properties while maintaining or enhancing its biological activity. Bioisosteres are functional groups or molecules that have similar chemical and physical properties, leading to comparable biological effects. nih.gov

For the 1-methyl-1H-indol-2-amine scaffold, various bioisosteric replacements can be considered. The indole nucleus itself can be replaced by other heterocyclic systems to explore new chemical space and potentially overcome issues like metabolic instability. In one study, the indole core was replaced with isoquinoline, azaindole, benzofuran (B130515), and benzimidazole, although these specific replacements resulted in reduced potency for the target . cambridgemedchemconsulting.com This underscores that the success of a scaffold hop is highly context-dependent. nih.gov

The 2-amino group is another key point for modification. It can be part of a larger functional group, such as a carboxamide, which itself can be a target for bioisosteric replacement. For example, replacing a carboxamide with a non-classical isostere like a sulfonamide has been explored, though in one instance it led to a complete loss of potency. cambridgemedchemconsulting.com Other bioisosteres for an amide bond include heterocycles like 1,2,4-oxadiazoles, which can offer improved metabolic stability.

The following table presents common bioisosteric replacements for functional groups relevant to the 1-methyl-1H-indol-2-amine scaffold.

| Original Group | Bioisosteric Replacement(s) | Potential Advantage(s) |

|---|---|---|

| -H | -F, -D | Modulate metabolism, block metabolic sites |

| -OH | -NH2, -F, -OMe | Alter H-bonding, pKa, and metabolic stability |

| -CH3 | -Cl, -NH2, -OH | Modify size, electronics, and polarity |

| -C=O (in amide) | -SO2- (in sulfonamide) | Alter H-bonding and stability |

| Phenyl | Pyridyl, Thienyl | Improve solubility, alter metabolism |

| Indole | Indazole, Benzofuran, Azaindole | Explore new chemical space, improve properties |

Optimization for Drug Metabolism and Pharmacokinetic (DMPK) Properties

The optimization of drug metabolism and pharmacokinetic (DMPK) properties is a critical phase in transforming a potent lead compound into a viable drug candidate. For derivatives of the 1-methyl-1H-indol-2-amine scaffold, key considerations include improving metabolic stability, solubility, and oral bioavailability. nih.gov

Metabolic instability is a common challenge with indole-containing compounds, as the indole ring is susceptible to oxidative metabolism by cytochrome P450 enzymes. Strategies to address this include the introduction of blocking groups, such as fluorine atoms, at metabolically labile positions. nih.gov The N-methyl group on the indole nitrogen can also influence metabolism.

In a study on 1-(1H-indol-1-yl)ethanone derivatives, optimization efforts focused on improving metabolic stability and cell permeability. nih.gov It was found that ester derivatives of the lead compounds markedly inhibited cell growth in various cancer cell lines, suggesting that a prodrug strategy could be employed to enhance cellular uptake and bioavailability. nih.gov

Solubility is another key parameter. Poor aqueous solubility can hinder absorption and limit bioavailability. The introduction of polar functional groups or the formation of salts, such as the hydrochloride salt of the parent compound, are common strategies to enhance solubility. In the development of 1-methyl-1,4-dihydroindeno[1,2-c]pyrazoles, forming hydrochloride salts of the lead compounds resulted in excellent aqueous solubility.

Biological and Pharmacological Investigations of 1 Methyl 1h Indol 2 Amine Scaffold Derivatives

Anticancer and Antiproliferative Activities

Derivatives of the 1-methyl-1H-indole scaffold have demonstrated significant potential as anticancer agents. The introduction of a methyl group at the N-1 position of the indole (B1671886) ring has been identified as a key modification for enhancing cytotoxic activity against various cancer cell lines. nih.gov

In Vitro Cytotoxicity Profiling against Cancer Cell Lines

The antiproliferative effects of various 1-methyl-indole derivatives have been assessed against a range of human tumor cell lines. Research has shown that N-methylation of the indole ring can lead to a substantial increase in anticancer activity, in some cases enhancing potency by as much as 60-fold compared to their non-methylated counterparts. nih.gov

A series of 3-methyl-2-phenyl-1H-indoles, which bear a methyl group at position 3, were evaluated for their growth inhibition potential. Among these, compounds 32 and 33 displayed the most promising results, with GI₅₀ values in the low micromolar range across all tested cell lines, indicating potent antiproliferative effects. nih.govacs.org Another study highlighted compound 1c , an indole Mannich base derivative, which showed potent cytotoxic activity against liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer cell lines. frontiersin.org

Furthermore, hybrid molecules incorporating the 1-methyl-indole structure have been investigated. A series of compounds linking 1-methyl-1H-indole to 1-methyl-1H-pyrrolo[2,3-b]pyridine via a 1,2,4-oxadiazole (B8745197) bridge were tested against the HCT-116 colon cancer cell line, demonstrating another avenue for developing potent anticancer agents from this scaffold. researchgate.net Indole-2-carboxamide derivatives have also been a focus of research, with compounds like Va showing potent antiproliferative activity, being 1.3-fold more potent than the reference drug erlotinib. nih.gov

| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |

| Compound 1c | HepG2 (Liver) | 0.9 | frontiersin.org |

| MCF-7 (Breast) | 0.55 | frontiersin.org | |

| HeLa (Cervical) | 0.50 | frontiersin.org | |

| Compound 32 | HeLa (Cervical) | <5 | nih.govacs.org |

| A2780 (Ovarian) | <5 | nih.govacs.org | |

| MSTO-211H (Mesothelioma) | <5 | nih.govacs.org | |

| Compound 33 | HeLa (Cervical) | <5 | nih.govacs.org |

| A2780 (Ovarian) | <5 | nih.govacs.org | |

| MSTO-211H (Mesothelioma) | <5 | nih.govacs.org | |

| Compound Va | Multiple | 0.026 | nih.gov |

Antimicrobial and Anti-infective Applications

The 1-methyl-1H-indole scaffold is a versatile backbone for the development of novel antimicrobial agents, with derivatives showing efficacy against a wide spectrum of bacteria and fungi.

Antibacterial Efficacy

N-methyl indole derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, demonstrating moderate to good antimicrobial effects. worldscientificnews.com In one study, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were tested against eight bacterial species. These compounds showed good to very good antibacterial activity, with MIC values ranging from 0.004 mg/mL to 0.045 mg/mL, in many cases exceeding the potency of standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50-fold. nih.gov

Another study focused on N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones), which were screened against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Similarly, N-substituted indole derivatives have shown potent inhibition against S. aureus and E. coli. researchgate.net

| Derivative Class | Bacterial Strain(s) | Activity (MIC in mg/mL) | Reference |

| Indole-2-carboxylate derivatives | Enterobacter cloacae, E. coli | 0.004 - 0.045 | nih.gov |

| N-methyl indole derivatives | Gram-positive & Gram-negative | Moderate to good | worldscientificnews.com |

| N-substituted indole derivatives | Staphylococcus aureus, Escherichia coli | Potent | researchgate.net |

| N-methyl-indole hydrazones | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant | researchgate.net |

Antifungal Properties

The antifungal potential of 1-methyl-indole derivatives has also been a subject of investigation. A series of N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones) were tested against four fungal species: Aspergillus niger, Aspergillus fumigatus, Aspergillus flavus, and Candida albicans. Several of these compounds exhibited significant antifungal activity, with some showing greater potency than the standard drug miconazole (B906) against Aspergillus fumigatus. researchgate.net

Other studies have explored various indole derivatives, including Schiff bases and those modified with thioether-1,3,4-thiadiazole moieties, which have shown inhibitory activity against several plant pathogenic fungi. nih.gov While not all studies focus specifically on N-methylated indoles, the collective research underscores the potential of the broader indole scaffold in developing new antifungal agents. worldscientificnews.comnih.gov

| Derivative Class | Fungal Strain(s) | Activity | Reference |

| N-methyl-indole hydrazones | Aspergillus fumigatus, Aspergillus flavus, Candida albicans | Significant; some more potent than miconazole | researchgate.net |

| Indole Schiff bases | Plant pathogenic fungi | Inhibitory activity | nih.gov |

| N-methyl indole derivatives | Various fungal species | Moderate to good | worldscientificnews.com |

Antitubercular Activity against Mycobacterial Strains

Derivatives of 1-methyl-indole have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A notable series of 1-methyl-5-methyl/trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones were synthesized and evaluated for their in vitro activity against the Mtb H37Rv strain. nih.gov

Research into hybrid molecules has also yielded promising results. Indole derivatives substituted at the N-1 position, linked to other pharmacophores, have shown high activity against both drug-sensitive (H37Rv) and isoniazid-resistant clinical isolates of Mtb, with MIC values ranging from 0.018 to 2 µg/mL. walshmedicalmedia.com The mechanism for some of these compounds, particularly indole-2-carboxamides, is believed to be the inhibition of the essential mycobacterial transporter MmpL3. chemrxiv.orgnih.gov

| Derivative Class | Mtb Strain(s) | Activity (MIC) | Reference |

| 1-methyl-1H-indole-2,3-dione 3-thiosemicarbazones | H37Rv | Potent inhibition | nih.gov |

| N-1 substituted indole hybrids | H37Rv, Isoniazid-resistant | 0.018 - 2 µg/mL | walshmedicalmedia.com |

| Indole-2-carboxamides | Drug-sensitive & drug-resistant | Potent | chemrxiv.org |

Antiparasitic Activity (e.g., Anti-Trypanosoma cruzi)

The search for new treatments for Chagas disease, caused by the parasite Trypanosoma cruzi, has led to the investigation of indole-based compounds. In a study focused on optimizing 1H-indole-2-carboxamides, researchers found that N-methylation of the indole ring played a crucial role in restoring antiparasitic potency. acs.org

Specifically, a derivative that was methylated at both the amide and the indole nitrogen positions (a 1-methyl-indole derivative) demonstrated a significant restoration of activity against the intracellular amastigote form of T. cruzi, achieving a pEC₅₀ of 5.8. acs.org This finding highlights the strategic importance of N-methylation on the indole scaffold for enhancing anti-trypanosomal efficacy. These optimization efforts were part of a broader screening campaign to identify novel agents against this neglected tropical disease. dndi.orgnih.gov

| Compound Class | Parasite | Activity (pEC₅₀) | Finding | Reference |

| N-methylated Indole-2-carboxamide | Trypanosoma cruzi | 5.8 | N-methylation of the indole ring restored potency. | acs.org |

Neurological and Neurodegenerative Disease Research

Derivatives based on the 1-methyl-1H-indole scaffold have shown significant promise in the context of neurological and neurodegenerative disorders, primarily through their ability to modulate key enzymatic and receptor systems involved in the pathophysiology of these conditions.

Cholinesterase (AChE, BuChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. Researchers have explored indole-based compounds for their potential in this area. A series of indole-isoxazole carbohydrazide (B1668358) derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. Among them, one compound demonstrated notable potency against AChE with an IC50 value of 29.46 ± 0.31 µM, while showing no significant inhibition of BuChE, indicating a high degree of selectivity. nih.gov A kinetic study of this compound revealed a competitive mode of inhibition against AChE. nih.gov

In another study, multitarget-directed ligands were developed by hybridizing an indole core with a thiazolopyrimidine scaffold. Several of these derivatives exhibited potent inhibition of both AChE and BuChE. For instance, some compounds in this series displayed AChE inhibitory activity in the nanomolar range, with IC50 values as low as 0.04 µM. nih.gov These findings highlight the potential of the indole scaffold in designing potent and selective cholinesterase inhibitors.

Interactive Data Table: Cholinesterase Inhibition by 1-Methyl-1H-indole Derivatives

| Compound Class | Target | IC50 (µM) | Inhibition Mode | Source |

| Indole-isoxazole carbohydrazide | AChE | 29.46 ± 0.31 | Competitive | nih.gov |

| Indole-isoxazole carbohydrazide | BuChE | > 100 | - | nih.gov |

| Indole-thiazolopyrimidine Hybrid | AChE | 0.04 - 0.08 | - | nih.gov |

| Indole-thiazolopyrimidine Hybrid | BuChE | 0.44 - 0.63 | - | nih.gov |

Monoamine Oxidase (MAO-A, MAO-B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a validated strategy for treating depression and Parkinson's disease. nih.gov The 1-methyl-1H-indole nucleus has been incorporated into novel MAO inhibitors.

A study focused on indole and benzofuran (B130515) derivatives identified several potent and selective MAO-B inhibitors. One of the most effective compounds, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide, exhibited a K(i) value of 0.03 µM for MAO-B and was 99-fold more selective for this isoform over MAO-A. nih.gov Further research on indole-based thiourea (B124793) and urea (B33335) derivatives also yielded highly potent and selective MAO-B inhibitors. nih.gov These compounds have shown protective effects in cellular models of Parkinson's disease by mitigating oxidative stress. nih.gov

Additionally, dual-target inhibitors possessing both cholinesterase and MAO inhibitory activities have been designed. A fluoxetine-based derivative with an indole core showed IC50 values of 0.181 µM for MAO-A and 0.015 µM for MAO-B. acs.org Similarly, a sertraline-derived counterpart displayed IC50 values of 0.311 µM and 0.031 µM for MAO-A and MAO-B, respectively. acs.org

Interactive Data Table: MAO Inhibition by 1-Methyl-1H-indole Derivatives

| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity | Source |

| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | - | 0.03 | 99-fold for MAO-B | nih.gov |

| Fluoxetine-indole hybrid | MAO-A | 0.181 | - | - | acs.org |

| Fluoxetine-indole hybrid | MAO-B | 0.015 | - | - | acs.org |

| Sertraline-indole hybrid | MAO-A | 0.311 | - | - | acs.org |

| Sertraline-indole hybrid | MAO-B | 0.031 | - | - | acs.org |

Cannabinoid Receptor (CB1) Allosteric Modulation

Allosteric modulation of the cannabinoid receptor 1 (CB1) offers a therapeutic approach that may circumvent the side effects associated with direct-acting orthosteric ligands. nih.gov The indole-2-carboxamide scaffold has been identified as a key structure for developing CB1 allosteric modulators. nih.gov

The first allosteric modulators of the CB1 receptor to be identified were indole derivatives. nih.gov Subsequent structure-activity relationship (SAR) studies confirmed that indole-2-carboxamide is a promising scaffold for these modulators. nih.gov Research has shown that N-phenylethyl-1H-indole-2-carboxamides can act as allosteric modulators, with the carboxamide group being essential for their stimulatory effect. researchgate.net Specific derivatives bearing a dimethylamino or piperidinyl group on the phenethyl moiety and a chlorine atom on the indole ring demonstrated EC50 values of 50 nM and 90 nM, respectively, for enhancing agonist binding at the CB1 receptor. researchgate.net

Another study highlighted a 2-phenyl-1H-indole derivative, GAT229, as a pure CB1 positive allosteric modulator (PAM). mdpi.com These findings underscore the potential of 1-methyl-1H-indole derivatives in fine-tuning the endocannabinoid system for therapeutic benefit in various neurological conditions.

Interactive Data Table: CB1 Allosteric Modulation by Indole-2-Carboxamide Derivatives

| Compound | Modulation Type | EC50 (nM) | Effect | Source |

| N-(4-dimethylaminophenethyl)-5-chloro-1H-indole-2-carboxamide | PAM | 50 | Stimulatory | researchgate.net |

| N-(4-piperidinylphenethyl)-5-chloro-1H-indole-2-carboxamide | PAM | 90 | Stimulatory | researchgate.net |

| GAT229 (a 2-phenyl-1H-indole derivative) | PAM | - | Enhances inhibitory activity of orthosteric agonist | mdpi.com |

Anti-inflammatory Effects and Related Therapeutic Indications

The indole nucleus is a component of several well-known anti-inflammatory drugs, and research continues to explore new derivatives for this purpose. nih.govresearchgate.net Derivatives of the 1-methyl-1H-indole scaffold have demonstrated significant anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes.

A series of N-methylsulfonyl-indole derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Certain compounds from this series showed potent in vitro anti-inflammatory effects. Further investigation revealed that these compounds act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory cascade. nih.gov

In another study, 4-indole-2-arylaminopyrimidine derivatives were designed as anti-inflammatory agents. nih.gov Compounds with specific amino substitutions on the phenyl ring exhibited significant anti-inflammatory activity, with the potency being influenced by the nature of the amino group. nih.gov Research on amino-linked indole-2-ones also identified compounds that could inhibit the expression of TNF-α, IL-6, COX-2, and iNOS in lipopolysaccharide-stimulated macrophages, indicating a broad anti-inflammatory profile. researchgate.net

Exploration of Other Biological Targets and Activities

The therapeutic potential of 1-methyl-1H-indole derivatives extends beyond the central nervous system and inflammatory pathways.

Androgen Receptor Antagonism: The androgen receptor (AR) is a key target in the treatment of prostate cancer. A novel AR antagonist with an IC50 of 0.30 µM has been identified, which inhibits the transcriptional activity of AR mutants and the proliferation of AR-positive prostate cancer cells. medchemexpress.com This compound was found to block the nuclear translocation of the androgen receptor. medchemexpress.com Other research has also focused on steroid derivatives as pure and potent antagonists of the human and rodent AR. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an enzyme that plays a crucial role in immune tolerance and is a target for cancer immunotherapy. researchgate.net While 1-methyl-D-tryptophan is a known IDO1 inhibitor, it has been shown to paradoxically upregulate IDO1 expression in cancer cells. nih.gov However, the indole scaffold itself is a key component in many IDO1 inhibitors. acs.org For instance, the natural product exiguanine A, an alkaloid with an indole-like structure, is one of the most potent natural IDO1 inhibitors with a Ki of 41 nM. nih.gov Structure-based design has led to the discovery of novel and potent IDO1 inhibitors with IC50 values in the nanomolar range against the human enzyme. researchgate.net

Interactive Data Table: Activity of 1-Methyl-1H-indole Derivatives on Other Targets

| Compound Class | Target | Activity | IC50/Ki | Source |

| Pyridin-2-amine Derivative | Androgen Receptor | Antagonist | 0.30 µM (IC50) | medchemexpress.com |

| Exiguanine A | IDO1 | Inhibitor | 41 nM (Ki) | nih.gov |

| Novel Synthetic Indole | IDO1 | Inhibitor | 10 - 50 nM (IC50) | researchgate.net |

Mechanistic Studies of Biological Interactions for 1 Methyl 1h Indol 2 Amine Scaffold Derivatives

Identification and Validation of Molecular Targets

The versatility of the 1-methyl-1H-indole scaffold allows for its derivatives to be tailored to interact with a diverse range of biological targets. Research has identified and validated several key proteins and receptors that are modulated by these compounds.

Derivatives of the broader indole (B1671886) scaffold have been investigated as selective ligands for several crucial pharmacological targets, including the type A γ-aminobutyric acid (GABAA) chloride channel, the translocator protein (TSPO), the murine double minute 2 (MDM2) protein, the A2B adenosine (B11128) receptor (A2B AR), and the Kelch-like ECH-associated protein 1 (Keap1). nih.gov Specifically, 1-methyl-1H-indole-2-carboxamides have been developed as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target in pain and inflammation research. mdpi.com

In the realm of oncology, the enhancer of zeste homologue 2 (EZH2), the catalytic subunit of the Polycomb repressive complex 2 (PRC2), has been identified as a major target. nih.gov EZH2 plays a critical role in gene silencing through histone methylation, and its dysregulation is linked to various cancers. nih.gov Furthermore, in the context of infectious diseases, indole derivatives have been designed to target the HIV-1 envelope glycoprotein (B1211001) gp120, aiming to prevent its interaction with the host cell's CD4 receptor, a critical step in viral entry. nih.gov Other identified targets for indole-based compounds include enzymes involved in bacterial cell wall synthesis and DNA replication. nih.gov

The table below summarizes some of the identified molecular targets for derivatives based on the indole scaffold.

| Derivative Class | Molecular Target | Therapeutic Area | Reference |

| Indole Derivatives | GABAA Chloride Channel, TSPO, MDM2, A2B AR, Keap1 | Various | mdpi.comnih.gov |

| 1-Methyl-1H-indole-2-carboxamides | TRPV1 Ion Channel | Pain, Inflammation | mdpi.com |

| Indole Piperidine (B6355638) Analogues | EZH2 (PRC2 Complex) | Oncology | nih.gov |

| Indoline (B122111) Derivatives | 5-Lipoxygenase (5-LOX), Soluble Epoxide Hydrolase (sEH) | Inflammation | acs.org |

| 7-Azaindole (B17877) Derivatives | SARS-CoV-2 Spike-hACE2 Interface | Infectious Disease (COVID-19) | nih.gov |

Elucidation of Enzyme Inhibition Kinetics and Mechanisms

Understanding the kinetics of enzyme inhibition is fundamental to characterizing the potency and mechanism of action of drug candidates. For derivatives of the 1-methyl-1H-indole scaffold, kinetic studies have revealed detailed information about their inhibitory profiles.

The mechanism of inhibition can often be classified as competitive, non-competitive, or mixed. In competitive inhibition, the inhibitor binds to the same active site as the substrate, thus increasing the apparent Michaelis constant (KM) without affecting the maximum velocity (Vmax). pressbooks.pub Conversely, non-competitive inhibitors bind to a site distinct from the substrate-binding site, decreasing Vmax without altering KM. pressbooks.pub

Kinetic analyses of indole derivatives have quantified their inhibitory potency. For instance, an indoline derivative, compound 43 , was identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). It inhibited isolated human 5-LOX with a half-maximal inhibitory concentration (IC50) of 0.45 ± 0.11 μM and reduced 5-LOX products in activated human polymorphonuclear leukocytes with an IC50 of 1.38 ± 0.23 μM. acs.org In another study, a series of 1H-indole-2-carboxamides were optimized, leading to the discovery of CPI-1205 , a highly potent inhibitor of the EZH2 histone methyltransferase with a biochemical IC50 of 0.002 μM. nih.gov

The table below presents kinetic data for selected indole derivatives against their respective enzyme targets.

| Compound/Derivative Series | Enzyme Target | Inhibition Type | Kinetic Parameter (IC50/Ki) | Reference |

| Indoline Derivative 43 | 5-Lipoxygenase (5-LOX) | Not Specified | 0.45 ± 0.11 µM | acs.org |

| 1H-Indole-3-carboxamide CPI-1205 | EZH2 | Not Specified | 0.002 µM (Biochemical) | nih.gov |

| Indole Derivatives | Benzodiazepine (B76468) Receptor (BzR) | Competitive | Ki = 85 nM & 90 nM for lead compounds | mdpi.com |

| Kojic Acid (Tyrosinase Inhibitor Example) | Tyrosinase | Competitive | IC50 = 30 µM | nih.gov |

It is crucial to note that misinterpretations in kinetic analysis can arise if the reaction product itself acts as an inhibitor, which can complicate the determination of initial velocities. mdpi.com Therefore, robust experimental design and data analysis are essential for accurately characterizing enzyme inhibition. embrapa.br

Cellular Effects and Pathway Modulation (e.g., Cell Cycle Arrest, Apoptosis Induction, Tubulin Polymerization Inhibition)

The interaction of 1-methyl-1H-indole derivatives with their molecular targets translates into a range of effects at the cellular level. These effects are pivotal for their therapeutic potential, particularly in areas like oncology.

Several indole-based compounds have demonstrated potent antiproliferative activity by modulating key cellular pathways. For example, a derivative of N-phenylethyl-1H-indole-2-carboxamides, compound 30 , was found to be a fatty acid synthase (FASN) inhibitor that is highly cytotoxic to a broad panel of tumor cells. acs.org This compound was shown to induce apoptosis and block the activation of critical survival pathways such as HER2, AKT, and ERK. acs.org

In studies on 1H-indole-2-carboxamide derivatives, the glycylglycine (B550881) conjugate 7a strongly inhibited tumor growth in mice. acs.org Another study focusing on 1H-indole-3-carboxamide EZH2 inhibitors identified CPI-1205 , which exhibited a cellular EC50 of 0.032 μM for the inhibition of H3K27 trimethylation. nih.gov This modulation of histone methylation leads to the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell proliferation.

The table below summarizes the observed cellular effects for various indole derivatives.

| Compound/Derivative | Cell Line(s) | Observed Cellular Effect(s) | Pathway Modulated | Reference |

| FASN Inhibitor 30 | Various tumor cells | Cytotoxicity, Apoptosis induction | FASN, HER2, AKT, ERK | acs.org |

| EZH2 Inhibitor CPI-1205 | KARPAS-422 Lymphoma | Inhibition of H3K27 trimethylation (EC50 = 0.032 µM) | PRC2/EZH2 pathway | nih.gov |

| Indoline Derivative 43 | Human PMNL | Reduced 5-LOX product levels | 5-Lipoxygenase pathway | acs.org |

| Glycylglycine conjugate 7a | Mouse model | Tumor growth inhibition | Not Specified | acs.org |

Molecular Binding Mode Analysis

To understand the structure-activity relationships and to rationally design more potent and selective inhibitors, molecular binding mode analysis is indispensable. Techniques like molecular docking and X-ray crystallography provide atomic-level insights into how these compounds interact with their target proteins.

Molecular docking studies have been instrumental in elucidating the binding patterns of indole derivatives. For instance, the binding mode of an indoline derivative (43 ) with 5-LOX revealed that the indoline moiety is positioned near the catalytic iron ion. acs.org The thiourea (B124793) group of this compound forms two hydrogen bonds with the side chain of glutamine residue Q363 and accepts a hydrogen bond from tyrosine Y181, anchoring it within the active site. acs.org

In the context of SARS-CoV-2, molecular dynamics simulations of 7-azaindole derivatives showed that they could stably bind to the interface of the viral spike protein (S1-RBD) and the human ACE2 receptor. nih.gov The indole scaffold of one hit compound, G7a , was found to interact with GLU37 of hACE2 and ARG403 of the S1-RBD through hydrogen bonds. nih.gov

The co-crystal structure of compound 10 , an EZH2 inhibitor, bound to the human PRC2 complex provided a detailed view of its binding. The pyridone motif of the inhibitor forms two crucial hydrogen bonds with the protein backbone of tryptophan W624 and is situated in an aromatic pocket formed by phenylalanine residues F665 and F686, and W624. nih.gov This detailed structural information is invaluable for the further optimization of this class of inhibitors.

Key interactions identified from binding mode analyses include:

Hydrogen Bonding: Essential for anchoring the ligand within the binding pocket. For example, the interaction between the thiourea group of compound 43 and Q363 in 5-LOX. acs.org

Hydrophobic Interactions: Crucial for affinity, often involving aromatic rings of the ligand and nonpolar residues of the protein, as seen with the indoline moiety of compound 43 and surrounding residues like L368 and F421. acs.org

Metal Coordination: In metalloenzymes like 5-LOX, the inhibitor can interact with the catalytic metal ion, as observed with the indoline moiety of compound 43 being placed near the iron center. acs.org

These detailed analyses of molecular interactions provide a solid foundation for the structure-based design of new, more effective therapeutic agents based on the 1-methyl-1H-indol-2-amine scaffold.

Computational Chemistry and Cheminformatics in 1 Methyl 1h Indol 2 Amine Research

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is particularly important as it relates to the molecule's reactivity and stability. researchgate.net

In the context of indole (B1671886) derivatives, DFT studies provide critical insights into their chemical behavior. For instance, a DFT study on (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine, performed at the B3LYP/6-311G(d,p) level, was used to compare the optimized theoretical structure with the experimentally determined crystal structure. researchgate.net Such studies help validate the computational model and provide a deeper understanding of bond lengths, angles, and charge distribution. The analysis of HOMO and LUMO energy levels can reveal that charge transfer primarily occurs within specific parts of the molecule, which is crucial for understanding its interaction with biological targets. researchgate.net

While specific DFT studies on 1-Methyl-1H-indol-2-amine hydrochloride were not found in the provided results, the methodology is directly applicable. A DFT analysis of this compound would allow for the precise calculation of its molecular geometry and electronic properties. This information is foundational for understanding its reactivity, stability, and potential intermolecular interactions, such as hydrogen bonding, which are critical for its biological function. mdpi.com

Table 1: Example of DFT Application in a Related Triazole Compound Study

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Methodology | Thione-thiol tautomerism study | Computational investigation to corroborate X-ray crystal structure analysis. | mdpi.com |

| Molecular Property | Intermolecular H-bonds | Governs the supramolecular structure of a copper complex involving a triazole ligand. | mdpi.com |

| Interaction Type | π–π interactions | Aromatic rings are stacked in an offset packing. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activities. nih.gov A reliable QSAR model can predict the activity of novel or untested compounds, making it a vital tool for drug discovery by prioritizing synthesis and testing. nih.gov The development of a QSAR model involves calculating molecular descriptors (representing structural and physicochemical properties) and correlating them with biological activity (such as IC₅₀ values) to create a predictive mathematical equation. nih.govnih.gov

For example, a QSAR study was conducted on indeno[1,2-b]indole (B1252910) derivatives to model their inhibitory activity against the enzyme CK2. nih.gov The resulting model, which used a training set of 20 compounds and a test set of 10, showed good predictive power with a correlation coefficient (r²) of 0.94 for the training set and 0.77 for the test set. nih.gov Similarly, a 3D-QSAR model was developed for 45 indole scaffold compounds acting as vitamin D receptor (VDR) inhibitors, achieving high correlation for both its training (R² = 0.8869) and test sets (R² = 0.8139). nih.gov

These examples demonstrate how QSAR can be applied to classes of indole-containing molecules. For 1-Methyl-1H-indol-2-amine derivatives, a QSAR study would involve synthesizing a series of analogues, evaluating their biological activity against a specific target, and then building a model to predict the activity of new, unsynthesized derivatives. This approach streamlines the process of identifying the most promising candidates for further development. nih.govnih.gov

Table 2: Examples of QSAR Model Validation for Indole Derivatives

| Compound Class | Target | Training Set Size | Test Set Size | Training Set r² (R²) | Test Set r² (R²) | Reference |

|---|---|---|---|---|---|---|

| Indeno[1,2-b]indoles | CK2 Inhibitors | 20 | 10 | 0.94 | 0.77 | nih.gov |

Molecular Docking and Virtual Screening for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govjocpr.com It is widely used in drug design to understand and predict ligand-receptor interactions at an atomic level. Virtual screening uses docking to rapidly screen large databases of chemical compounds to identify those that are most likely to bind to a drug target. alliedacademies.org

The process involves preparing 3D structures of the ligand and receptor, often using software like AutoDock. nih.gov The docking algorithm then explores possible binding poses of the ligand within the receptor's active site and scores them based on factors like binding energy. nih.gov Lower binding energy generally indicates a more stable and favorable interaction.

In studies involving indole derivatives, molecular docking has been used to identify potential inhibitors for various targets. For instance, docking studies on N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides identified compounds with strong binding to antibacterial targets, with predicted free binding energies as low as -7.88 kcal/mol. nih.gov Another study used virtual screening of over 16 million compounds to discover novel agonists for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor. This screening, which utilized a protein model generated by AlphaFold, successfully identified potent agonists.

For this compound, molecular docking could be employed to screen it against various protein targets to predict its potential biological activities. By analyzing the predicted binding poses and interactions with key amino acid residues, researchers can form hypotheses about its mechanism of action and guide the design of more potent analogues. nih.govalliedacademies.org

Table 3: Example of Molecular Docking Results for an Indole Derivative

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

|---|

Pharmacophore Modeling and Ligand-Based Drug Design